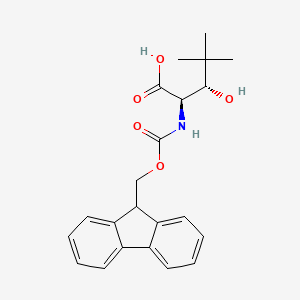

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

Description

This compound is an Fmoc-protected amino acid derivative featuring a unique (2R,3S) stereochemistry, a hydroxyl group at the C3 position, and 4,4-dimethyl substituents on the pentanoic acid backbone. The Fmoc group ((9H-fluoren-9-yl)methoxycarbonyl) is widely used in peptide synthesis as a temporary protecting group for amine functionalities. The hydroxyl and dimethyl groups confer distinct steric and electronic properties, influencing solubility, stability, and reactivity in synthetic applications .

Properties

Molecular Formula |

C22H25NO5 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C22H25NO5/c1-22(2,3)19(24)18(20(25)26)23-21(27)28-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-19,24H,12H2,1-3H3,(H,23,27)(H,25,26)/t18-,19-/m1/s1 |

InChI Key |

DWSWJZBOHZBSAT-RTBURBONSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Canonical SMILES |

CC(C)(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic and Chemical Synthesis of the Amino Acid Backbone

- Enzymatic Hydrolysis of Nitriles: One approach to obtain the chiral amino acid precursor involves enzymatic hydrolysis of 2-amino-4,4-dimethylpentanenitrile using nitrilases. Screening of nitrilases has shown high enantioselectivity, with some enzymes achieving up to 79% enantiomeric excess (ee) under optimized conditions (pH 6-8, 23-38 °C, with solvent tolerance to methanol and isopropanol).

| Parameter | Value | Notes |

|---|---|---|

| Enzyme Conversion (%) | 30-32 | Within 0.5 to 7.5 hours |

| Enantiomeric Excess (ee) | 79-91% | Dependent on enzyme and conditions |

| Optimum pH | 6-8 | Varies by enzyme |

| Optimum Temperature | 23-38 °C | Varies by enzyme |

| Solvent Tolerance | Up to 25% MeOH, 10% IPA | Methanol and isopropanol tolerated |

- Chemical Hydroxylation: The 3-hydroxy group is introduced stereoselectively, often by oxidation of the corresponding 3-position precursor or via stereoselective addition reactions. Specific details on reagents and conditions for this step are less commonly disclosed but are critical for maintaining the (2R,3S) configuration.

Fmoc Protection of the Amino Group

- The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine, typically in an organic solvent like dioxane or DMF.

- The reaction is carried out at low temperatures (0-25 °C) to minimize side reactions.

- After completion, the product is purified by extraction and chromatographic methods.

Purification and Characterization

- Purification is commonly performed by silica gel column chromatography using solvent systems such as ethanol/ethyl acetate/ammonia mixtures.

- Enantiomeric excess is determined by chiral HPLC after derivatization (e.g., conversion to N-benzoyl methyl esters).

- Structural confirmation is done by NMR, mass spectrometry, and melting point analysis.

| Step | Conditions/Details | Yield/Outcome |

|---|---|---|

| Enzymatic hydrolysis | Nitrilase enzyme, pH 6-8, 23-38 °C, 0.5-7.5 h, 25% MeOH, 10% IPA solvent system | 79% ee, up to 30% conversion |

| Chemical hydroxylation | Stereoselective oxidation or addition (specific reagents not disclosed) | Maintains (2R,3S) stereochemistry |

| Fmoc protection | Fmoc-Cl, base (NaHCO3 or TEA), DMF or dioxane, 0-25 °C | High purity Fmoc-protected amino acid |

| Purification | Silica gel chromatography, EtOH/ethyl acetate/ammonia solvent system | Isolated as white solid |

| Enantiomeric excess analysis | Chiral HPLC after derivatization | 52-79% ee reported |

- The stereochemical integrity of the compound is crucial for its function in peptide synthesis; thus, enzymatic methods are preferred for their high stereoselectivity.

- The Fmoc protective group is stable under mild acidic conditions but can be removed under basic conditions, making it ideal for solid-phase peptide synthesis.

- The 4,4-dimethyl substitution provides steric hindrance that can influence peptide conformation and stability.

- Optimization of enzymatic hydrolysis conditions (pH, temperature, solvent) significantly affects yield and enantiomeric purity.

- Chemical synthesis routes require careful control of reaction conditions to avoid racemization or side reactions.

| Preparation Step | Method Type | Key Reagents/Conditions | Yield/Enantiomeric Excess | Notes |

|---|---|---|---|---|

| Amino acid backbone synthesis | Enzymatic hydrolysis | Nitrilase enzymes, pH 6-8, 23-38 °C, MeOH/IPA solvents | Up to 79% ee, 30% conversion | High stereoselectivity |

| Hydroxyl group introduction | Chemical oxidation/addition | Specific oxidants or stereoselective reagents (not fully disclosed) | Maintains stereochemistry | Critical for (2R,3S) configuration |

| Fmoc protection | Chemical protection | Fmoc-Cl, base (NaHCO3 or TEA), DMF/dioxane, 0-25 °C | High purity product | Standard peptide synthesis protection |

| Purification | Chromatography | Silica gel, EtOH/ethyl acetate/ammonia solvent system | Isolated as white solid | Ensures purity and removal of impurities |

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Various nucleophiles in the presence of a base.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the primary amine.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis

One of the primary applications of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is in the synthesis of peptides. The compound serves as a protected amino acid in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group provides a stable protecting group that can be easily removed under mild basic conditions. This property is crucial for the sequential addition of amino acids during peptide assembly, allowing for the construction of complex peptide sequences with high fidelity .

Drug Development

Research indicates that derivatives of this compound may exhibit bioactive properties that are beneficial in drug development. For instance, modifications to the side chains can lead to compounds with enhanced activity against specific biological targets. Studies have shown that peptides synthesized using this amino acid derivative can possess significant antimicrobial and anticancer activities .

Biochemical Applications

Enzyme Inhibition Studies

The compound's structural features allow it to be utilized in studies aimed at understanding enzyme mechanisms and inhibition. By incorporating this amino acid into peptide substrates or inhibitors, researchers can probe the interactions between enzymes and their substrates, thus providing insights into enzyme kinetics and regulation .

Bioconjugation

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid can also be employed in bioconjugation strategies where it acts as a linker between biomolecules. This application is particularly relevant in the development of targeted drug delivery systems where peptides are conjugated to therapeutic agents or imaging probes .

Material Science

Polymer Chemistry

In material science, the compound has potential applications in the development of smart materials and hydrogels. Its ability to form stable interactions with other polymeric materials can be harnessed to create responsive systems that change properties under specific stimuli (e.g., pH or temperature changes). Such materials could be useful in drug delivery or tissue engineering applications .

Table 1: Case Studies on Applications

Mechanism of Action

The mechanism of action of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Variants

- (2S,3S)- and (2R,3S)-Diastereomers : describes the synthesis of syn-(2S,3S) and anti-(2R,3S) isomers of a related compound containing a tert-butyldiphenylsilyl-protected hydroxyl group. These isomers exhibited distinct NMR profiles and optical rotations (e.g., syn-12: [α] = −7.3; anti-12: [α] = −6.3), highlighting the role of stereochemistry in physicochemical properties .

- Optical Activity : The target compound’s (2R,3S) configuration may result in optical rotation values comparable to those in , where (S)-configured analogs with varied substituents showed [α]20D ranges of −6.3 to −8.3 .

Substituent Modifications

- 4,4-Dimethyl vs. 4-Methyl Substituents: The target compound’s 4,4-dimethylpentanoic acid backbone (C22H25NO5) differs from the 4-methyl variant (C21H23NO5, ) by an additional methyl group, increasing molecular weight (367.44 vs. 383.40) and hydrophobicity.

- Hydroxyl Group vs. Other Functional Groups : Compared to analogs with piperazinyl (e.g., 2e–2j in ) or benzyl-protected amines (), the hydroxyl group in the target compound introduces hydrogen-bonding capability, which may improve solubility in polar solvents .

Physicochemical Properties

Biological Activity

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid, commonly referred to as Fmoc-D-Thr-OH, is a compound notable for its application in peptide synthesis and its biological activities. This article explores its molecular characteristics, synthesis, and various biological activities, supported by case studies and research findings.

Molecular Characteristics

- Chemical Formula : C19H21NO6

- Molecular Weight : 359.373 g/mol

- CAS Number : 1272755-74-4

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for protecting amino acids during peptide synthesis.

Synthesis

The synthesis of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid typically involves the following steps:

- Protection of the amino group using Fmoc to prevent premature reactions.

- Formation of the hydroxy acid through selective hydrolysis or other organic transformations.

- Purification via chromatography to achieve the desired purity for biological assays.

1. Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of fluorenyl derivatives against multidrug-resistant strains. For instance:

- A study on fluorenyl-hydrazinthiazoles demonstrated that compounds related to Fmoc-D-Thr-OH exhibited varying degrees of activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations exceeding 256 μg/mL for some derivatives but showing activity against specific strains .

2. Enzyme Inhibition

Research indicates that derivatives of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid may act as inhibitors for certain enzymes:

- For example, compounds that include the Fmoc group have been studied as potential inhibitors for E3 ligases, which are crucial in protein degradation pathways. These compounds can recruit E3 ligases and modulate their activity, showcasing their potential in therapeutic applications .

3. Peptide Synthesis Applications

The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS). The biological relevance includes:

- Facilitating the assembly of peptides that can be biologically active or serve as therapeutics.

- Enabling the synthesis of cyclic peptides which have enhanced stability and bioactivity compared to linear peptides.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.